molecular formula C16H10N2O4 B2601759 4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate CAS No. 477870-58-9

4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate

Cat. No. B2601759
CAS RN: 477870-58-9
M. Wt: 294.266
InChI Key: WZBKNJWWXYWYIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate” is a chemical compound with the CAS Number: 477870-58-9. It has a molecular weight of 294.27 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular formula of “4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate” is C16H10N2O4 . The InChI code for the compound is 1S/C16H10N2O4/c19-10-12-7-8-17-15 (18-12)11-3-5-13 (6-4-11)22-16 (20)14-2-1-9-21-14/h1-10H .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 294.27 . It has a complexity of 396, a rotatable bond count of 5, a hydrogen bond donor count of 0, and a hydrogen bond acceptor count of 6 . The topological polar surface area is 82.3, and it has a heavy atom count of 22 .

Scientific Research Applications

Corrosion Inhibition for Carbon Steel

4-(Phenyldiazenyl)phenyl 2-furoate (PPF) was synthesized and characterized through spectral and thermal studies, demonstrating its effectiveness as a corrosion inhibitor for carbon steel in saline waters. The compound showed a significant decrease in corrosion current densities and an increase in polarization resistance and inhibition efficiency, reaching up to 89.6% at a concentration of 0.1 mmol L−1, as evidenced by potentiodynamic polarization and optical microscopy of the surface morphology before and after corrosion (Moanță, Tutunaru, & Rotaru, 2013).

Selective Aldose Reductase Inhibitors

Pyrido[1,2-a]pyrimidin-4-one derivatives, including 2-phenyl-pyrido[1,2-a]pyrimidin-4-one derivatives, were tested as aldose reductase (ALR2) inhibitors. These compounds exhibited inhibitory activity in the micromolar/submicromolar range, with certain structural modifications enhancing their potency. The derivatives also displayed significant antioxidant properties, with the best activity shown by the catechol derivatives (La Motta et al., 2007).

Safety And Hazards

The compound has been assigned the GHS07 pictogram. The hazard statements associated with it are H302, H312, and H332 . The precautionary statements include P261, P264, P270, P271, P280, P301 + P312 + P330, P302 + P352 + P312, P304 + P340 + P312, P363, P402 + P404, and P501 .

properties

IUPAC Name

[4-(4-formylpyrimidin-2-yl)phenyl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N2O4/c19-10-12-7-8-17-15(18-12)11-3-5-13(6-4-11)22-16(20)14-2-1-9-21-14/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZBKNJWWXYWYIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(=O)OC2=CC=C(C=C2)C3=NC=CC(=N3)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801332226
Record name [4-(4-formylpyrimidin-2-yl)phenyl] furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

294.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

33.15 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822239
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

4-(4-Formyl-2-pyrimidinyl)phenyl 2-furoate

CAS RN

477870-58-9
Record name [4-(4-formylpyrimidin-2-yl)phenyl] furan-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801332226
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.